molecular weight and formula of N-(3,4-dichlorophenyl)-4-methylbenzamide
molecular weight and formula of N-(3,4-dichlorophenyl)-4-methylbenzamide
CAS Registry Number: 86886-82-0 Chemical Class: Benzanilide / Diaryl Amide Primary Application: Medicinal Chemistry Scaffold / Antimicrobial Research Probe
Executive Summary
N-(3,4-dichlorophenyl)-4-methylbenzamide is a lipophilic diaryl amide frequently utilized in medicinal chemistry as a structural probe for Structure-Activity Relationship (SAR) studies. Belonging to the benzanilide class, its core pharmacophore—a bridging amide linking a substituted aniline and a benzoic acid derivative—mimics peptide bonds, allowing it to interact with diverse biological targets, including bacterial enzymes and androgen receptors.
This technical guide provides a rigorous analysis of its molecular identity, synthesis protocols, and analytical validation standards, designed for researchers requiring high-fidelity data for drug development pipelines.
Part 1: Physicochemical Identity & Molecular Weight Analysis
The precise characterization of N-(3,4-dichlorophenyl)-4-methylbenzamide relies on understanding its isotopic distribution, driven by the dual chlorine substitution.
Molecular Formula & Weight
| Parameter | Value | Technical Note |
| Molecular Formula | C₁₄H₁₁Cl₂NO | Confirmed via elemental composition analysis. |
| Average Molecular Weight | 280.15 g/mol | Used for molarity calculations in bulk synthesis. |
| Monoisotopic Mass | 279.0218 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |
| Exact Mass | 279.02 Da | Base peak identifier. |
Structural Composition
The molecule consists of two distinct aromatic domains linked by a secondary amide bond:
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Acid Domain (Acyl): Derived from 4-methylbenzoic acid (p-toluic acid). The para-methyl group provides steric bulk and increases lipophilicity (
effect). -
Amine Domain: Derived from 3,4-dichloroaniline . The electron-withdrawing chlorine atoms at the meta and para positions decrease the electron density of the aromatic ring, influencing the amide bond stability and metabolic resistance.
In Silico Drug-Likeness Properties
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LogP (Predicted): ~4.97 (Highly Lipophilic)
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Topological Polar Surface Area (TPSA): ~29.1 Ų (favorable for membrane permeability)
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H-Bond Donors: 1 (Amide NH)
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H-Bond Acceptors: 1 (Carbonyl O)
Part 2: Synthesis & Validation Protocols
Reaction Mechanism: Schotten-Baumann Acylation
The most robust synthesis route utilizes a nucleophilic acyl substitution. The nitrogen lone pair of 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride.
Reaction Stoichiometry:
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Reagent A: 3,4-Dichloroaniline (Nucleophile)
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Reagent B: 4-Methylbenzoyl chloride (Electrophile)
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Base: Triethylamine (Et₃N) or Pyridine (scavenges HCl to drive equilibrium)
Experimental Protocol (Step-by-Step)
Standard Operating Procedure (SOP) for 10 mmol Scale
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Preparation: In a 100 mL round-bottom flask, dissolve 3,4-dichloroaniline (1.62 g, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL) .
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Activation: Add Triethylamine (1.5 mL, 11 mmol) . Cool the mixture to 0°C in an ice bath to minimize side reactions.
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Addition: Dropwise add a solution of 4-methylbenzoyl chloride (1.54 g, 10 mmol) in DCM (10 mL) over 15 minutes.
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Why? Slow addition prevents exotherm-induced decomposition.
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Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
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Workup (Purification):
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Wash organic layer with 1M HCl (removes unreacted amine).
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Wash with Saturated NaHCO₃ (removes unreacted acid).
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Wash with Brine , dry over anhydrous Na₂SO₄ , and concentrate in vacuo.[1]
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Crystallization: Recrystallize the crude solid from Ethanol/Water to yield white needles.
Synthesis Workflow Diagram
Caption: Figure 1.[2] Step-wise chemical synthesis workflow via nucleophilic acyl substitution.
Part 3: Analytical Profiling & Quality Control
To ensure the compound is suitable for biological screening, it must pass rigorous QC standards.
Mass Spectrometry: The Chlorine Signature
The presence of two chlorine atoms creates a distinct isotopic pattern in the Mass Spectrum due to the natural abundance of
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M+ Peak (279): Contains
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M+2 Peak (281): Contains
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M+4 Peak (283): Contains
Validation Rule: For a dichloro-compound, the intensity ratio of M : M+2 : M+4 must approximate 9 : 6 : 1 . Deviation from this pattern indicates impurities or incorrect halogenation.
Proton NMR ( H-NMR) Expectations
Solvent: DMSO-d₆
- 2.38 ppm (s, 3H): Methyl group (-CH₃) on the benzoyl ring.
- 10.30 ppm (s, 1H): Amide -NH proton (singlet, exchangeable with D₂O).
- 7.30 – 8.10 ppm (m, 7H): Aromatic protons. Look for the characteristic splitting of the para-substituted ring (two doublets) and the 3,4-dichloro substitution pattern (d, d, dd).
Isotopic Distribution Logic
Caption: Figure 2. Predicted Mass Spectrometry Isotopic Distribution for a Dichloro-species.
Part 4: Biological Relevance & Applications[1]
Antimicrobial Scaffold
Benzanilides are structural analogs of Triclocarban and Propanil . Research indicates that N-(3,4-dichlorophenyl) derivatives often exhibit enhanced potency against Gram-positive bacteria (e.g., S. aureus) due to the lipophilic chlorine atoms facilitating cell wall penetration [1].
Enzyme Inhibition
This specific molecular weight (280 Da) and shape allow the molecule to fit into hydrophobic pockets of enzymes such as enoyl-ACP reductase (FabI) , a target for novel antibiotics. The 4-methyl group provides a "molecular handle" for hydrophobic interaction within the binding site.
Handling & Safety
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Hazard: Potential skin and eye irritant.
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Storage: Store at 2–8°C, desiccated.
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Solubility: Insoluble in water; soluble in DMSO, Ethanol, and DMF.
References
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Sigma-Aldrich. (n.d.).[3] N-(3,4-Dichlorophenyl)-4-methylbenzamide Product Sheet. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 139083282 (Analog Reference). Retrieved from
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Kratochvilova, M., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences. Retrieved from
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ChemDiv. (n.d.). Compound N-(3,5-dichlorophenyl)-4-methylbenzamide (Isomer Data). Retrieved from
